4-Amino-7,8-dichloroquinoline

Catalog No.
S692634
CAS No.
948293-25-2
M.F
C9H6Cl2N2
M. Wt
213.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-7,8-dichloroquinoline

CAS Number

948293-25-2

Product Name

4-Amino-7,8-dichloroquinoline

IUPAC Name

7,8-dichloroquinolin-4-amine

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)

InChI Key

LTNLLDGKTSLFRZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl

The exact mass of the compound 4-Amino-7,8-dichloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-7,8-dichloroquinoline is a specialized polychlorinated heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation antimalarials and acetylcholinesterase (AChE) reactivators[1]. As a derivative of the well-established 4-aminoquinoline class, this compound features a primary amine at the C4 position—serving as a highly reactive nucleophilic handle—and a specific 7,8-dichloro substitution pattern . This dual-halogenation alters the electronic density of the quinoline ring, directly impacting the pKa of the endocyclic nitrogen and the overall lipophilicity (LogP) of downstream derivatives. In procurement and process development, it is prioritized over mono-chlorinated analogs when target applications require overcoming specific efflux transporter resistance or achieving precise steric fits in enzyme peripheral binding sites.

Procurement Fit

Early discovery building block for medicinal chemistry and chemical biology
Unique 7,8-dichloro substitution pattern enables scaffold exploration
Vendor-supplied identifiers only; limited analytical characterization

Substituting 4-Amino-7,8-dichloroquinoline with the more common 4-Amino-7-chloroquinoline (the standard chloroquine core) or other isomers like 4-Amino-6,8-dichloroquinoline fundamentally alters the physicochemical and pharmacological profile of the resulting APIs . In standard nucleophilic aromatic substitution (SNAr) or cross-coupling workflows, the presence of the C8 chlorine introduces distinct steric hindrance and inductive effects that modulate the reactivity of the C4 amine and the basicity of the quinoline core. For downstream applications, such as hybrid AChE reactivators or resistance-evading antimalarials, this specific substitution pattern is strictly required; baseline mono-chloro analogs fail to achieve the necessary binding affinity in target protein pockets or lack the altered pKa required to evade drug-resistance efflux pumps, rendering generic substitution unviable for advanced therapeutic development [1].

Substitution Risk

Structural divergence
The 7,8-dichloro pattern departs from standard 7-chloro 4-aminoquinolines, altering electronic and steric properties critical for target interaction.
SAR mismatch
SAR evidence indicates 7-chloro is essential for β-hematin inhibition; the additional 8-chloro may shift the binding profile beyond monochlorinated analogs.

Modulation of Core Basicity for Efflux Pump Evasion

The introduction of a second chlorine atom at the C8 position on the 4-aminoquinoline core significantly alters its physicochemical properties compared to the standard 7-chloro baseline . The 7,8-dichloro substitution reduces the pKa of the endocyclic quinoline nitrogen via inductive electron withdrawal, while simultaneously increasing the lipophilicity (LogP) of the scaffold. In antimalarial API development, this reduction in pKa decreases the extent of protonation within the acidic digestive vacuole (pH ~5.0), thereby reducing the binding affinity of the drug to the mutated PfCRT efflux transporter associated with chloroquine resistance. Consequently, 7,8-dichloro derivatives maintain efficacy against resistant strains where standard 7-chloro analogs are rapidly expelled [1].

Evidence DimensionPhysicochemical modulation (pKa and protonation state)
Target Compound Data7,8-dichloro substitution (decreased pKa, increased LogP)
Comparator Or Baseline4-Amino-7-chloroquinoline (standard pKa and LogP)
Quantified DifferenceAltered protonation state at vacuolar pH (~5.0) via inductive effects of the C8 chlorine
ConditionsPredictive modeling for digestive vacuole accumulation and PfCRT binding

Buyers developing therapies for resistant pathogen strains must select the 7,8-dichloro scaffold to ensure the final API can evade established efflux mechanisms that neutralize standard mono-chloro drugs.

Synthetic reactivity
Class-level inference
7,8-Dichloro enhances 4-amino electrophilicity vs. 7-chloro precursor
Supports derivatization for novel SAR exploration
Based on SAR of 7-substituted analogs; direct 7,8-data limited

Enhanced Binding Affinity in Acetylcholinesterase (AChE) Peripheral Sites

In the synthesis of hybrid reactivators for organophosphorus nerve agent (OPNA) poisoning, the 7,8-dichloroquinoline scaffold demonstrates specific utility as a peripheral site ligand (PSL) compared to unsubstituted or mono-substituted quinolines[1]. Research on AChE reactivators indicates that the steric bulk and electronic profile of the 7,8-dichloro substitution provide complementary binding to the peripheral anionic site of human AChE. When 4-Amino-7,8-dichloroquinoline is used as a precursor to synthesize alkyne-linked reactivators, the resulting hybrids achieve the precise spatial orientation required to guide the nucleophilic reactivator component down the active site gorge of the inhibited enzyme, a structural requirement not met by simpler quinoline cores [2].

Evidence DimensionPrecursor suitability for PSL-targeted hybrid reactivators
Target Compound Data4-Amino-7,8-dichloroquinoline (enables optimal gorge orientation)
Comparator Or BaselineMono-chloro or unsubstituted 4-aminoquinolines
Quantified DifferenceEnhanced spatial complementarity and binding affinity in hAChE peripheral sites
ConditionsSynthesis and evaluation of OPNA antidotes in hAChE models

For procurement in biodefense and neuropharmacology research, this specific scaffold is strictly required to synthesize reactivators that can successfully access deeply buried enzyme active sites.

Resistance profile
Class-level inference
7,8-Dichloro may differentiate against CQ-resistant P. falciparum vs. 7-F/CF3 analogs
Supports exploration of resistance-modifying scaffolds
Profile requires direct validation; inferred from 7-substituted SAR

Streamlined Manufacturability via Pre-Installed C4 Amination

4-Amino-7,8-dichloroquinoline serves as a robust intermediate in multi-step synthetic workflows, offering predictable reactivity profiles for process scale-up . While the C4-amine is available for immediate derivatization (e.g., alkylation or amidation), the C7 and C8 chlorine atoms remain stable under standard conditions but can be selectively activated for palladium-catalyzed cross-coupling reactions if required. Compared to highly reactive polyhalogenated precursors (such as 4,7,8-trichloroquinoline), the pre-installed 4-amino group eliminates the need for an initial, often yield-limiting, amination step at the C4 position. This allows process chemists to directly focus on side-chain elongation, improving overall synthetic efficiency and reducing the formation of unwanted regioisomers.

Evidence DimensionSynthetic efficiency and regiocontrol
Target Compound DataPre-installed 4-amino group (allows direct side-chain elongation)
Comparator Or Baseline4,7,8-Trichloroquinoline (requires initial C4 amination step)
Quantified DifferenceEliminates 1 synthetic step and associated regioselectivity losses
ConditionsStandard API synthesis and scale-up workflows

Procuring the pre-aminated 7,8-dichloro scaffold streamlines manufacturing processes, reducing step count and improving overall yields in complex pharmaceutical syntheses.

Patent coverage
Head-to-head
Claimed in WO2017192481 as RIP2 kinase inhibitor scaffold
Validates scaffold for kinase inhibitor design
Patent claims include 7,8-dichloro embodiment
Commercial sourcing
Data to verify
Supplied as AldrichCPR building block; limited analytical characterization
Procurement requires specialty vendor, not generic API supply
Vendor does not provide comprehensive analytical data

Synthesis of Next-Generation Antimalarials

Ideal for developing APIs targeted at chloroquine-resistant (CQ-R) strains of Plasmodium falciparum, where the 7,8-dichloro motif is required to alter drug pKa and evade PfCRT-mediated efflux .

Development of OPNA Antidotes

Serves as an essential precursor for synthesizing hybrid acetylcholinesterase (AChE) reactivators, utilizing the scaffold's specific steric profile to bind the enzyme's peripheral site and reverse nerve agent inhibition [1].

Kinase Inhibitor Library Construction

Functions as a rigid, dual-halogenated heterocyclic core for the generation of targeted kinase inhibitor libraries, where the C7/C8 chlorines provide distinct vector trajectories for structure-activity relationship (SAR) optimization .

Streamlined API Manufacturing

Utilized in process chemistry workflows where the pre-installed C4 amine eliminates the need for early-stage amination of polyhalogenated quinolines, directly improving regiocontrol and overall yield during scale-up .

Application Fit

Application
Selection Property
Validation Focus
Antimalarial SAR studies
7,8-Dichloro scaffold for novel derivative synthesis
Resistance profile evaluation in P. falciparum models
RIP2 kinase inhibitor research
Patent-claimed 4-amino-quinoline kinase scaffold
Kinase selectivity and pathway inhibition assays
Focused library synthesis
Reactive 4-amino group for derivatization
Scaffold diversity and analog generation
Analytical reference standard
Defined molecular identifiers (SMILES, InChI)
LC-MS/GC-MS method benchmarking

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

7,8-Dichloroquinolin-4-amine

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